Ioxilan-d4
Description
Significance of Isotopic Labeling in Modern Chemical Investigations
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same chemical properties. chemicalsknowledgehub.com This subtle change in mass does not typically alter the chemical reactivity of the molecule but makes it distinguishable by mass-sensitive analytical methods. fda.govnih.gov The most commonly used stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov
The significance of this technique lies in its ability to trace the journey of molecules through chemical reactions or biological pathways. nih.gov By "labeling" a compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) within a biological system. princeton.edu This is crucial in fields like drug discovery and development for understanding the pharmacokinetic fate of a new therapeutic agent. nih.gov
Furthermore, isotopic labeling is invaluable in quantitative analysis, particularly in mass spectrometry (MS). nih.gov A deuterated version of an analyte is often used as an ideal internal standard. princeton.edu Since it co-elutes with the non-labeled compound and has nearly identical ionization efficiency, it can effectively normalize for variations during sample preparation and analysis, leading to highly accurate quantification. nih.govwuxiapptec.com
Overview of Ioxilan-d4 within the Context of Deuterated Analog Chemistry
Ioxilan is a non-ionic, dimeric, tri-iodinated compound that has been used as a contrast agent in medical imaging. nih.gov Its structure is designed to be water-soluble and to enhance the visibility of internal structures in X-ray-based imaging. nih.gov
This compound is the deuterated analog of Ioxilan, where four hydrogen atoms have been replaced by deuterium atoms. Specifically, the deuterium atoms are located on the ethyl group of the N-(2-hydroxyethyl) moiety. This specific labeling creates a molecule that is chemically identical to Ioxilan but has a higher mass.
In the realm of deuterated analog chemistry, this compound serves as a prime example of a stable isotope-labeled internal standard. Its primary application in advanced chemical research is to facilitate the precise quantification of Ioxilan in complex biological matrices, such as plasma or urine, using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govwuxiapptec.com The mass difference between Ioxilan and this compound allows a mass spectrometer to distinguish between the analyte and the internal standard, ensuring accurate measurement.
Conceptual Framework and Academic Research Focus of the Outline
The conceptual framework of this article is to situate this compound within the broader and highly significant field of isotopic labeling and its application in advanced chemical research. The focus is to move beyond the clinical use of its parent compound, Ioxilan, and to explore the scientific utility of its deuterated form as a research tool.
This article will delve into the specific properties of this compound that make it a valuable chemical probe. It will discuss its role in analytical methodologies, particularly in mass spectrometry, and its potential use in metabolic studies. The aim is to provide a comprehensive and scientifically accurate overview of this compound, not as a medical agent, but as a specialized chemical compound that enables high-precision quantitative analysis and aids in the elucidation of metabolic pathways in a research setting.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24I3N3O8 |
|---|---|
Molecular Weight |
795.1 g/mol |
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32)/i2D2,3D2 |
InChI Key |
UUMLTINZBQPNGF-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CO)O)C(=O)C)I)C(=O)NCC(CO)O)I |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogs
Strategies for Site-Specific Deuterium (B1214612) Incorporation
Site-specific deuterium incorporation is paramount to control the properties and utility of the labeled compound. Several strategies are employed to achieve this, ranging from traditional chemical routes to advanced catalytic and isotopic exchange methods.
Chemical Deuteration Routes
Chemical deuteration routes involve the use of deuterated precursors or reagents in standard organic reactions. This can include reactions like reduction with deuterated reducing agents (e.g., LiAlD4) or reactions involving deuterated solvents or reactants that introduce deuterium at specific positions based on the reaction mechanism scielo.org.mxmdpi.com. While general chemical deuteration methods exist, specific detailed chemical routes solely for Ioxilan-d4 synthesis are not extensively detailed in the public domain. However, the synthesis of the non-deuterated Ioxilan involves steps such as the alkylation of a triiodobenzene derivative with 3-chloro-1,2-propanediol (B139630) google.com. A chemical deuteration route for this compound could potentially involve using a deuterated analog of 3-chloro-1,2-propanediol or other deuterated building blocks in a similar synthetic sequence, ensuring deuterium is incorporated at desired positions during bond formation.
Catalytic Deuteration Approaches
Catalytic deuteration utilizes metal catalysts or organocatalysts to facilitate the exchange of hydrogen with deuterium or the addition of deuterium across double or triple bonds. Transition metals like palladium, platinum, rhodium, ruthenium, iridium, cobalt, and nickel are commonly used scielo.org.mxsnnu.edu.cn. These catalysts can promote hydrogen isotope exchange (HIE) under a deuterium atmosphere (D2) or in the presence of deuterated solvents like deuterium oxide (D2O) nih.govscielo.org.mxmdpi.com. The regioselectivity of catalytic deuteration can often be controlled by the choice of catalyst, ligands, and reaction conditions, and sometimes by the presence of directing groups on the molecule researchgate.netsnnu.edu.cn. While specific catalytic methods for this compound are not widely reported, general catalytic HIE methods could potentially be applied to Ioxilan or its synthetic precursors to introduce deuterium at specific C-H bonds. For instance, palladium catalysts with D2O have been shown to facilitate H/D exchange in various organic compounds mdpi.com.
Isotopic Exchange Methods for Deuterium Labeling
Isotopic exchange methods involve the direct replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, typically D2O, often facilitated by acids, bases, or catalysts nih.govscielo.org.mxmdpi.com. This approach is particularly useful for late-stage deuteration of complex molecules acs.org. Acid- or base-catalyzed exchange is common for protons alpha to carbonyls or other acidic protons scielo.org.mx. Metal-catalyzed H/D exchange, as mentioned above, can target less acidic C-H bonds snnu.edu.cn. The efficiency and site-selectivity of isotopic exchange are influenced by factors such as pH, temperature, catalyst presence, and the accessibility of the hydrogen atoms for exchange. For this compound, isotopic exchange could be a viable strategy to introduce deuterium at specific positions on the molecule's various functional groups and aromatic ring, depending on the exchange conditions and the desired deuteration pattern. PubChem indicates that this compound has deuterium at the 1,1,2,2-tetradeuterio-2-hydroxyethyl position nih.gov. This suggests that isotopic exchange or synthesis using a deuterated 2-hydroxyethyl building block could be employed to achieve this specific labeling.
Reaction Mechanisms in Deuterated Compound Synthesis
The reaction mechanisms for introducing deuterium vary depending on the chosen method. In chemical reduction with a deuterated hydride source (e.g., NaBD4), the deuterium is delivered as a hydride equivalent to an electrophilic center. In catalytic hydrogenation or reduction with D2 gas, the mechanism typically involves oxidative addition of D2 to the metal catalyst, followed by insertion of the unsaturated substrate and reductive elimination of the deuterated product libretexts.org. Metal-catalyzed H/D exchange mechanisms often involve the oxidative addition of a C-H bond to the metal center, followed by isotopic exchange with a deuterium source (like D2O) and then reductive elimination of the C-D bond libretexts.orgchemrxiv.org. Acid- or base-catalyzed exchange mechanisms typically involve the formation of enolates or other carbanionic intermediates (under basic conditions) or protonated species (under acidic conditions) that undergo rapid exchange with deuterium from the solvent scielo.org.mx. Understanding these mechanisms is critical for predicting the site of deuteration and optimizing reaction conditions for selectivity and efficiency acs.org. For this compound, the specific mechanism would depend on the chosen synthetic route, particularly how the four deuterium atoms are incorporated at the 1,1,2,2-tetradeuterio-2-hydroxyethyl position nih.gov. This could involve nucleophilic attack by a deuterated ethanolamine (B43304) derivative or isotopic exchange on the hydroxyethyl (B10761427) group.
Advanced Purification and Isolation Techniques for Synthesized Deuterated Compounds
Synthesized deuterated compounds, especially for analytical standards like this compound, require high chemical and isotopic purity. Advanced purification and isolation techniques are essential to remove unreacted starting materials, reagents, byproducts, and isotopic impurities (molecules with different numbers or positions of deuterium atoms). Common techniques include:
Chromatography: High-performance liquid chromatography (HPLC) is frequently used for purifying polar and complex molecules like iodinated contrast agents nih.gov. Both preparative and analytical HPLC can be employed to isolate the desired deuterated product and assess its purity. Size exclusion chromatography has also been used for purifying iodinated contrast agent conjugates nih.gov.
Crystallization: Recrystallization can be an effective method for purifying solid compounds, relying on differences in solubility between the desired product and impurities google.com.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 2H NMR, 13C NMR) and Mass Spectrometry (MS) are indispensable for characterizing the synthesized deuterated compound, confirming the site(s) of deuteration, and determining the isotopic enrichment level nih.govmdpi.comjst.go.jp. High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the molecular formula and the number of deuterium atoms incorporated mdpi.com.
Achieving high isotopic purity can be challenging, especially with exchange methods, as multiple exchange events can lead to a mixture of isotopologues. Repeated purification steps and optimization of the deuteration reaction conditions are often necessary.
Scale-Up Considerations for Deuterated Analog Production
Scaling up the synthesis of deuterated compounds from laboratory to industrial scale presents several considerations. The cost and availability of deuterated reagents and solvents, particularly D2O, are significant factors mdpi.com. Reaction efficiency, yield, and the ease of purification become even more critical at larger scales. Industrial production requires robust and reproducible synthetic routes that minimize waste and ensure consistent product quality nih.govgoogle.com.
For deuterated pharmaceuticals and analytical standards, the ability to produce gram to kilogram quantities is often necessary acs.orgresearchgate.netdoi.orgwisc.edu. This necessitates optimizing reaction conditions, developing efficient work-up procedures, and potentially designing continuous flow processes to improve throughput and safety. The purification methods must also be scalable, with techniques like preparative chromatography or large-scale crystallization being employed google.comnih.gov. The stability of the deuterated compound under storage and handling conditions is also a key consideration for large-scale production and distribution.
Data Table
| Compound Name | Molecular Formula (Protium) | Molecular Weight (Protium) | Deuterium Incorporation | Molecular Formula (Deuterated) | Molecular Weight (Deuterated) | PubChem CID (Protium) | PubChem CID (Deuterated) |
| Ioxilan | C18H24I3N3O8 | 791.116 g/mol wikipedia.org | - | - | - | 3743 nih.gov | - |
| This compound | C18H24I3N3O8 | 791.116 g/mol | 4 deuterium atoms at 1,1,2,2-tetradeuterio-2-hydroxyethyl position | C18H20D4I3N3O8 | ~795.1 g/mol nih.gov | 3743 nih.gov | 71749522 nih.gov |
Note: The molecular weight for this compound is an approximation based on the addition of 4 deuterium atoms (each ~2.014 amu) to the protium (B1232500) form's molecular weight (791.116 g/mol ). PubChem lists the computed molecular weight for this compound (CID 71749522) as 795.1 g/mol . nih.gov
Advanced Analytical Characterization of Ioxilan D4
Spectroscopic Techniques for Deuterium (B1214612) Localization and Verification
Spectroscopic methods provide valuable information about the molecular structure and the presence and location of isotopes through their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and isotopic composition of molecules. For deuterated compounds, both proton (¹H) NMR and deuterium (²H) NMR are particularly informative.
In ¹H NMR, the signal for a proton is absent or significantly reduced when it is replaced by a deuterium atom due to the different nuclear properties of deuterium. By comparing the ¹H NMR spectrum of Ioxilan-d4 to that of unlabeled Ioxilan, the positions where deuterium has been incorporated can be identified by the disappearance or decrease in intensity of the corresponding proton signals.
²H NMR directly detects deuterium nuclei. A ²H NMR spectrum of this compound will show signals only for the positions where deuterium atoms are present. The chemical shift of these signals provides information about the electronic environment of the deuterium atoms, helping to confirm their specific location within the molecule. The integration of the signals in ²H NMR can also provide an estimate of the relative abundance of deuterium at each labeled position.
For this compound, with deuterium atoms specifically on the 1,1,2,2-tetradeuterio-2-hydroxyethyl group nih.gov, ¹H NMR would show a significant reduction or absence of signals corresponding to the protons on these carbon atoms compared to unlabeled Ioxilan. Conversely, ²H NMR would exhibit signals specifically at the chemical shift positions corresponding to the deuterated methylene (B1212753) and methine groups of the hydroxyethyl (B10761427) substituent. The relative intensities of these ²H signals would ideally reflect the intended d4 labeling pattern. NMR is widely used for characterizing organic compounds and verifying isotopic labeling researchgate.netgoogle.comotsuka.co.jp.
Vibrational Spectroscopy (Infrared and Raman) in Isotopic Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations of a compound. The frequency of a molecular vibration is dependent on the masses of the atoms involved and the strength of the chemical bonds. Replacing a hydrogen atom with a heavier deuterium atom significantly affects the vibrational frequencies of the bonds involving that atom (e.g., C-H vs. C-D stretches and bends).
In the IR or Raman spectrum of this compound, characteristic isotopic shifts are expected compared to unlabeled Ioxilan. For instance, C-D stretching vibrations typically appear in the region of 2000-2300 cm⁻¹, which is distinct from the C-H stretching region (around 2800-3100 cm⁻¹) researchgate.net. The presence of new bands in the C-D region and the corresponding decrease in intensity of the original C-H bands in the spectrum of this compound serve as evidence of deuterium incorporation. These techniques are valuable for confirming the presence of deuterium and can provide insights into the functional groups affected by isotopic substitution researchgate.netgoogle.comcuni.cz.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the accurate mass of a molecule, which is crucial for confirming its elemental composition and assessing isotopic purity. HRMS provides mass measurements with very high precision, allowing differentiation between compounds with the same nominal mass but different elemental compositions (e.g., ¹²C₅H₁₂ vs. ¹³C¹²C₄H₁₂).
For this compound, HRMS can accurately measure the molecular ion mass. The theoretical monoisotopic mass of this compound (C₁₈H₂₀D₄I₃N₃O₈) is approximately 794.89 Da nih.gov, compared to unlabeled Ioxilan (C₁₈H₂₄I₃N₃O₈) with a monoisotopic mass of approximately 790.87 Da uni.lu. The observed accurate mass from HRMS confirms the incorporation of four deuterium atoms.
Furthermore, HRMS is used to evaluate the isotopic purity of the sample. By analyzing the isotopic peak distribution around the molecular ion, the presence and relative abundance of species with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d5, etc.) can be determined. This is critical for quality control of isotopically labeled standards otsuka.co.jp. The high resolving power of HRMS allows for the separation of these isotopologues, providing a quantitative assessment of the desired d4 species relative to other isotopic variants acs.orgcsic.esresearchgate.net.
Mass Spectrometric Approaches for Structural Elucidation of Deuterated Species
Mass spectrometry, particularly in tandem configurations, is invaluable for elucidating the structure of molecules by analyzing their fragmentation patterns.
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry in Deuterated Compound Analysis
Quadrupole Time-of-Flight (QTOF) mass spectrometry is a hybrid mass analyzer that combines a quadrupole mass filter with a time-of-flight mass analyzer. This configuration offers both the ability to select precursor ions (quadrupole) and high-resolution, accurate mass measurement of fragment ions (TOF) acs.orguoa.grd-nb.info.
In the analysis of deuterated compounds like this compound, QTOF MS is particularly advantageous. Its high resolution and mass accuracy enable precise determination of the mass-to-charge ratios of both the intact molecular ion and its fragments. This accurate mass information is critical for determining the elemental composition of each ion, which further supports the structural elucidation process. For example, knowing the exact mass of a fragment ion allows for the confirmation of which part of the molecule it corresponds to, and whether it contains the deuterium label.
Chromatographic Methodologies for this compound Purity Assessment and Separation
Chromatographic techniques are indispensable for the purity assessment and separation of this compound from related substances, impurities, and potential isomers. Given its structure, which includes polar groups and a relatively high molecular weight, liquid chromatography (LC) is the primary chromatographic method employed for the analysis of this compound.
Liquid Chromatography (LC) Method Development and Optimization
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is the cornerstone for analyzing non-volatile and polar compounds like this compound. Method development for this compound would typically involve optimizing parameters to achieve adequate separation, sensitivity, and reproducibility for the analyte and potential impurities.
Reverse-phase LC is commonly favored for the analysis of iodinated contrast agents due to its ability to separate compounds based on their hydrophobic interactions with the stationary phase youtube.com. Common stationary phases include C18 or C8 columns scirp.org. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727) scirp.org. The addition of buffers is crucial for controlling the ionization state of any ionizable functional groups on impurities, ensuring consistent retention times and peak shapes.
Optimization of an LC method for this compound would involve:
Stationary Phase Selection: Evaluating different column chemistries and particle sizes to achieve optimal resolution.
Mobile Phase Composition: Adjusting the ratio of aqueous to organic phase, buffer type and concentration, and pH to fine-tune separation scirp.orgchromatographyonline.com. Gradient elution is often necessary to separate a wide range of impurities with varying polarities.
Flow Rate and Temperature: Optimizing these parameters affects retention times, peak efficiency, and analysis time.
Detection Method: UV detection is common for iodinated compounds due to the strong absorbance of the triiodobenzene ring scirp.org. Mass spectrometry (MS), particularly LC-MS or LC-MS/MS, is highly valuable for the specific detection of this compound based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern, and for identifying and quantifying deuterated impurities or non-deuterated Ioxilan advion.comhpst.cznih.gov. The deuteration in this compound provides a distinct mass shift compared to non-deuterated Ioxilan, making MS detection highly specific nih.gov.
An example of typical LC parameters for analyzing iodinated contrast agents, which could be adapted for this compound, is shown below:
| Parameter | Typical Range/Description |
| Stationary Phase | C18 or C8 silica-based column |
| Mobile Phase | Water/Aqueous Buffer (e.g., Phosphate) + Acetonitrile/Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV (240-250 nm) or MS (ESI) |
Detailed research findings would involve reporting specific retention times, peak areas, resolution between peaks, and limits of detection and quantification for this compound and its impurities under optimized conditions. For instance, a study on a similar contrast agent, iohexol, demonstrated the use of HPLC-UV/MS to detect and confirm isomers advion.com.
Gas Chromatography (GC) Applications for Volatile Deuterated Analogs (if applicable to synthetic intermediates)
This compound itself is a large, highly polar, and non-volatile molecule due to its multiple hydroxyl and amide groups and high molecular weight (approximately 795 g/mol for this compound) nih.govuni.lu. Therefore, direct analysis of this compound by Gas Chromatography (GC) is not typically feasible without derivatization to increase volatility.
However, GC can be a valuable tool for the analysis of volatile synthetic intermediates used in the production of this compound. If any deuterated precursors or reagents are volatile, GC, often coupled with Mass Spectrometry (GC-MS), can be used for their purity assessment, confirmation of deuteration, and quantification of residual solvents or volatile impurities shimadzu.com. For example, if a volatile deuterated alcohol or amine is used in the synthesis, GC-MS can verify its isotopic enrichment and purity before it is incorporated into the final this compound structure. Headspace GC-MS is particularly useful for analyzing volatile impurities in drug substances shimadzu.com.
Typical GC parameters for volatile intermediates might include:
| Parameter | Typical Range/Description |
| Stationary Phase | Non-polar or moderately polar capillary column |
| Carrier Gas | Helium |
| Injection Mode | Split or Splitless |
| Temperature Program | Optimized for separation of intermediates |
| Detection | FID or MS (EI) |
The applicability of GC to this compound analysis is limited to volatile precursors or potential volatile degradation products, rather than the intact molecule itself.
Chiral Separation Techniques for Deuterated Enantiomers (if stereoisomers exist for this compound)
The structure of Ioxilan contains chiral centers, specifically at the hydroxylated propyl chains attached to the amide and acetylamino groups nih.gov. Deuteration at specific positions, as in this compound where the deuteration is indicated on the hydroxyethyl group nih.gov, may or may not introduce new chiral centers or affect existing stereochemistry depending on the exact positions of deuterium substitution. However, the presence of chiral centers in the non-deuterated Ioxilan structure implies that stereoisomers, specifically enantiomers and diastereomers, can exist nih.govlibretexts.org.
The synthesis of this compound from potentially racemic or diastereomeric precursors could result in a mixture of deuterated stereoisomers. Separation and analysis of these deuterated enantiomers or diastereomers are crucial for understanding the stereochemical composition of the sample, which can be important for pharmaceutical compounds chemistrydocs.com.
Chiral separation of deuterated Ioxilan stereoisomers can be achieved using chiral chromatography, primarily Chiral Liquid Chromatography (Chiral LC) chemistrydocs.comchiralpedia.com. This technique utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other, leading to their separation chiralpedia.com.
Approaches for chiral separation by LC include:
Using a Chiral Stationary Phase (CSP): This is the most common method, employing columns packed with materials that have chiral selectors immobilized on them chiralpedia.com. Various types of CSPs are available, including polysaccharide-based, protein-based, and synthetic polymer-based phases, and the choice depends on the specific properties of the analyte.
Using a Chiral Mobile Phase Additive: A chiral selector is added to the mobile phase, and separation is achieved on an achiral stationary phase chiralpedia.com. This approach is less common for analytical separations compared to using CSPs.
Indirect Separation: The enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column chiralpedia.com.
For this compound, given its polarity, Chiral LC with a suitable CSP would be the preferred method. Method development would involve selecting the appropriate CSP and optimizing the mobile phase composition (solvent type, additives, temperature) to achieve sufficient resolution between the deuterated stereoisomers. Detection is typically done by UV or MS.
Research findings in this area would focus on the development and validation of specific chiral LC methods, including the type of chiral column used, mobile phase composition, flow rate, temperature, and the resolution achieved between the deuterated enantiomers or diastereomers. For example, studies on iohexol, a similar contrast agent, have investigated the separation and analysis of its isomers, including those arising from hindered rotation and chiral centers, using HPLC advion.comnih.govavma.org. While specific studies on chiral separation of this compound enantiomers may not be widely published, the principles applied to similar iodinated contrast agents with chiral centers would be relevant.
Role and Applications of Ioxilan D4 As an Internal Standard in Quantitative Analytical Research
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative analytical technique that utilizes a known amount of an isotopically enriched standard of the analyte (the internal standard) which is added to the sample matrix. qmx.comnih.govresearchgate.net The key principle of IDMS is that the internal standard, being a labeled version of the analyte, behaves identically to the native analyte throughout the sample preparation and analysis process. clearsynth.comannlabmed.orgwaters.comuni-muenchen.de This identical behavior includes extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. waters.comuni-muenchen.deoup.com
In IDMS, the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard is measured using a mass spectrometer. Since a known quantity of the internal standard is added, and assuming complete isotopic equilibrium between the analyte and the standard, the original concentration of the analyte in the sample can be determined from this measured isotope ratio. nih.govuni-muenchen.de This approach inherently compensates for any variations or losses that may occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer, which are common sources of error in quantitative analysis. nih.govclearsynth.comannlabmed.orgwaters.comtandfonline.coma-2-s.com Unlike external calibration methods, IDMS is less susceptible to matrix effects because both the analyte and its labeled internal standard are affected similarly by the sample matrix. researchgate.netannlabmed.orgoup.comtandfonline.com
Deuterated internal standards, such as Ioxilan-d4, are widely used in IDMS. Deuterium (B1214612) (D or ²H) is a stable isotope of hydrogen (¹H). Replacing hydrogen atoms with deuterium in the analyte molecule creates a labeled analog with a higher mass but very similar chemical and physical properties to the native compound. clearsynth.comuni-muenchen.detandfonline.com The mass difference between the native analyte and its deuterated analog allows them to be distinguished and measured independently by the mass spectrometer. clearsynth.comtandfonline.com To avoid interference from the natural abundance of heavier isotopes in the native analyte, a sufficient number of deuterium atoms are typically incorporated into the internal standard to ensure a significant mass shift (ideally, a mass difference of at least 3 Da). tandfonline.com
Method Development for this compound as a Stable Isotope Internal Standard
Developing a robust quantitative analytical method using this compound as a stable isotope internal standard involves several critical steps, from optimizing sample preparation to tuning mass spectrometric parameters and validating the calibration strategy.
Optimization of Sample Preparation Protocols for Deuterated Analogs
Effective sample preparation is essential to isolate the analyte and internal standard from the sample matrix and minimize interferences before mass spectrometric analysis. For deuterated analogs like this compound and their corresponding native compounds, sample preparation protocols must ensure that both species are recovered efficiently and consistently. nih.govwaters.com Common techniques employed include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.netuni-muenchen.degoogle.comresearchgate.net
Optimization involves selecting appropriate solvents, extraction phases, and elution conditions to maximize the recovery of both the native Ioxilan and the this compound internal standard while removing interfering matrix components. researchgate.netgoogle.comresearchgate.net The goal is to ensure that the ratio of analyte to internal standard remains constant throughout the preparation process, thereby allowing the internal standard to accurately compensate for any losses or variations. nih.govwaters.com Studies on the preparation of samples for mass spectrometry often involve evaluating different methods to achieve optimal recovery and minimize matrix effects. nih.govtandfonline.comacs.orgsemanticscholar.org
Development of Chromatographic Separation Conditions for this compound and Analytes
Chromatographic separation, typically using Liquid Chromatography (LC), is often coupled with mass spectrometry (LC-MS) to separate the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer. uni-muenchen.deresearchgate.netwiley.comthermofisher.com While deuterated internal standards are designed to co-elute with their native counterparts due to their similar physicochemical properties, slight differences in chromatographic behavior can sometimes occur, particularly with reversed-phase chromatography, due to the deuterium isotope effect. waters.comoup.com
Method development involves optimizing chromatographic parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation of the analyte and internal standard from potential isobaric or interfering compounds, while ideally maintaining close co-elution between Ioxilan and this compound. wiley.comnih.govbiorxiv.orgijrpc.com Achieving co-elution or highly reproducible differential elution is important for the internal standard to effectively compensate for matrix effects that may vary across the chromatographic peak. waters.comoup.com
Mass Spectrometric Parameter Tuning for Deuterated Compound Detection
Mass spectrometry is the detection technique used in IDMS to measure the abundance of the native analyte and its deuterated internal standard. Tuning the mass spectrometer involves optimizing parameters to achieve maximum sensitivity and selectivity for both Ioxilan and this compound. thermofisher.comcurtin.edu.aumdpi.com
This typically includes optimizing ionization source parameters (e.g., spray voltage, source temperature, gas flows for techniques like electrospray ionization - ESI), mass analyzer settings (e.g., resolution, scan range), and, for tandem mass spectrometry (MS/MS), fragmentation parameters (e.g., collision energy) to generate specific product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). semanticscholar.orgthermofisher.comcurtin.edu.aumdpi.complos.org Since this compound has a different mass-to-charge ratio (m/z) compared to Ioxilan due to the incorporated deuterium atoms, the MS must be tuned to detect the characteristic ions of both compounds. semanticscholar.orgnih.gov For quantitative analysis, monitoring specific and abundant transitions (precursor ion to product ion) in MS/MS is common to enhance selectivity and minimize interference from the matrix. semanticscholar.orgcurtin.edu.au
Calibration Curve Construction and Regression Analysis with Deuterated Standards
Quantitative analysis using IDMS with this compound involves constructing a calibration curve. This is typically done by preparing a series of standard solutions containing known, varying concentrations of the native Ioxilan and a fixed concentration of the this compound internal standard. annlabmed.orgthermofisher.comskyline.msnih.gov These standards are processed through the optimized sample preparation and chromatographic separation steps and then analyzed by mass spectrometry.
Instead of plotting the absolute signal intensity of the analyte, the calibration curve is constructed by plotting the ratio of the analyte signal intensity (Ioxilan) to the internal standard signal intensity (this compound) against the known concentrations of the native analyte in the standards. uni-muenchen.dethermofisher.comskyline.ms This ratio-based approach is fundamental to IDMS and allows for compensation of variations in sample processing and instrument response. thermofisher.comskyline.ms
Regression analysis is then performed on the calibration data to establish a mathematical relationship between the analyte/internal standard response ratio and the analyte concentration. annlabmed.orgthermofisher.comnih.gov Linear regression is commonly used, but weighted regression (e.g., 1/x or 1/x²) may be applied to account for heteroscedasticity (non-constant variance) across the concentration range, particularly at lower concentrations. nih.gov The goodness-of-fit of the regression model is evaluated using parameters such as the correlation coefficient (R²) and the accuracy of back-calculated concentrations of the standards. researchgate.netnih.gov Unknown sample concentrations are then determined by measuring the analyte/internal standard response ratio in the sample and using the established calibration curve. thermofisher.comskyline.ms
An example of data that might be generated during calibration curve construction is shown in the table below, illustrating the relationship between native analyte concentration, internal standard response, and the calculated ratio used for calibration.
| Ioxilan Concentration (µg/mL) | This compound Response (Arbitrary Units) | Ioxilan Response (Arbitrary Units) | Response Ratio (Ioxilan / this compound) |
| 0.1 | 15000 | 1600 | 0.107 |
| 0.5 | 14800 | 7500 | 0.507 |
| 1.0 | 15100 | 15200 | 1.007 |
| 2.5 | 14900 | 37000 | 2.483 |
| 5.0 | 15050 | 75500 | 5.017 |
| 10.0 | 14950 | 149000 | 9.967 |
Note: This table is illustrative and represents typical data used for constructing a calibration curve in IDMS.
Evaluation of Matrix Effects and Compensatory Strategies using this compound
Matrix effects, caused by co-eluting compounds from the sample matrix interfering with the ionization of the analyte and internal standard in the mass spectrometer, are a significant challenge in quantitative LC-MS analysis. researchgate.netoup.comtandfonline.com These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification if not properly addressed. oup.comtandfonline.com
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. researchgate.netclearsynth.comannlabmed.orgtandfonline.coma-2-s.com Because Ioxilan and this compound are chemically very similar, they are expected to experience similar degrees of ion suppression or enhancement from co-eluting matrix components. annlabmed.orgwaters.comoup.com By measuring the ratio of their signals, the effect of the matrix on ionization efficiency is largely canceled out. annlabmed.orgwaters.com
However, complete compensation is contingent on the native analyte and the internal standard experiencing identical matrix effects. This ideal scenario can be compromised if there are chromatographic differences leading to differential elution from interfering matrix components. waters.comoup.commyadlm.org Therefore, during method development, matrix effects must be evaluated. This can involve analyzing blank matrix samples spiked with known concentrations of the analyte and internal standard and comparing the response to standards prepared in a neat solvent. researchgate.netannlabmed.org
If significant differential matrix effects are observed, strategies to mitigate them include optimizing sample preparation to remove interfering substances, improving chromatographic separation to resolve the analyte/internal standard from matrix components, or using alternative ionization techniques. researchgate.nettandfonline.com The use of this compound allows for the direct assessment of matrix effects on a compound structurally identical to the analyte, providing valuable information for method optimization and ensuring the reliability of the quantitative results. researchgate.nettandfonline.com
System Suitability Testing in Analytical Assays Utilizing this compound
System suitability testing (SST) is an integral part of analytical method validation, ensuring that the entire analytical system performs correctly at the time of analysis propharmagroup.comjpionline.orgformulationbio.com. When this compound is used as an internal standard, SST typically involves analyzing a standard solution containing both the analyte (Ioxilan) and the this compound internal standard nih.gov. The criteria for system suitability are method-specific but generally assess parameters such as retention time, peak area or response, resolution between peaks, tailing factor, and theoretical plates jpionline.orgbiopharminternational.comscirp.org.
For methods utilizing this compound, SST would involve monitoring the characteristics of both the Ioxilan and this compound peaks. For instance, the relative retention time between Ioxilan and this compound should remain consistent, as their similar structures lead to similar chromatographic behavior google.com. The response factor (ratio of analyte peak area to internal standard peak area) for a known concentration standard is also a critical parameter to monitor, ensuring the instrument's consistent response biopharminternational.com. Acceptance criteria for these parameters are established during method validation and must be met before analyzing samples to ensure the validity of the results propharmagroup.comjpionline.org.
A typical SST might involve injecting replicate injections of a standard solution at a defined concentration. The variability (often expressed as relative standard deviation, %RSD) of parameters like peak area ratios and retention times for both Ioxilan and this compound is evaluated against predefined acceptance limits jpionline.orgscirp.org. For example, a %RSD of less than a certain percentage (e.g., 2% or 6% depending on the method and guidelines) for replicate injections is often required jpionline.orgnih.gov.
Validation of Analytical Methodologies Employing this compound
Validation of analytical methodologies employing this compound as an internal standard is crucial to demonstrate that the method is suitable for its intended purpose, providing reliable, accurate, and precise data propharmagroup.comwjarr.comujpronline.com. The validation process typically follows guidelines set by regulatory bodies such as the ICH or FDA, covering parameters like specificity, selectivity, precision, accuracy, linearity, range, LOD, LOQ, robustness, and stability propharmagroup.comformulationbio.comwjarr.comchromatographyonline.com. The use of this compound aids in this process by helping to mitigate the impact of variability on the quantitative results.
Specificity and Selectivity Assessment in Complex Sample Matrices
Specificity and selectivity are critical validation parameters, ensuring that the method accurately measures the target analyte (Ioxilan) in the presence of other components that may be present in the sample matrix biopharminternational.comchromatographyonline.comrrml.ro. Specificity refers to the ability to unequivocally assess the analyte, while selectivity is the extent to which other substances interfere biopharminternational.comrrml.rout.ee.
When using this compound as an internal standard, assessing specificity and selectivity involves analyzing blank matrix samples (samples without Ioxilan but potentially containing interfering substances) spiked with this compound and potential interfering compounds ut.eee-b-f.eu. These interfering compounds could include related substances, metabolites, degradation products, or endogenous matrix components chromatographyonline.comrrml.roe-b-f.eu.
The method is considered specific and selective if the signal obtained for Ioxilan is well-resolved from the signals of other components, and if the presence of these other components does not significantly affect the accurate quantification of Ioxilan relative to the this compound internal standard chromatographyonline.comrrml.roresearchgate.net. Chromatographic separation plays a key role in achieving selectivity, ensuring that Ioxilan and this compound elute distinctly from potential interferences ut.ee. The use of mass spectrometry, particularly in MRM mode, further enhances selectivity by monitoring specific mass transitions for Ioxilan and this compound, effectively filtering out signals from most other compounds mdpi.comugr.es.
Studies would involve analyzing blank matrix samples, blank matrix samples spiked with Ioxilan at a known concentration and this compound, and blank matrix samples spiked with potential interfering substances and this compound. The absence of significant peaks at the retention time and mass transitions of Ioxilan in the blank matrix and interference-spiked samples (when Ioxilan is absent) demonstrates specificity. The ability to accurately quantify spiked Ioxilan in the presence of potential interferences, normalized to the this compound signal, demonstrates selectivity ut.eee-b-f.eu.
Precision and Accuracy Determination Across Concentration Ranges
Precision and accuracy are fundamental parameters that assess the variability and closeness of measured values to the true value, respectively formulationbio.combiopharminternational.comchromatographyonline.com. The use of this compound as an internal standard is particularly beneficial for improving the precision and accuracy of quantitative methods, as it helps to compensate for variations introduced during sample handling, injection, and ionization google.com.
Precision is typically evaluated at different levels: repeatability (intra-assay precision, within a short period under the same conditions) and intermediate precision (inter-assay precision, across different days, analysts, or equipment) chromatographyonline.comrrml.ropfigueiredo.org. This involves analyzing replicate samples containing known concentrations of Ioxilan and a fixed concentration of this compound. The precision is expressed as the %RSD of the measured concentrations or response ratios jpionline.orgscirp.org. Acceptance criteria for precision generally require the %RSD to be within a specified limit, often ≤ 15% for most concentrations and ≤ 20% at the lower limit of quantitation (LLOQ) biopharminternational.com.
Accuracy is determined by analyzing samples spiked with known concentrations of Ioxilan across the intended concentration range and comparing the measured concentrations to the nominal (true) concentrations biopharminternational.comchromatographyonline.com. The accuracy is expressed as the percentage recovery or the percentage deviation from the nominal concentration jpionline.orgchromatographyonline.com. Similar to precision, acceptance criteria for accuracy typically require the measured concentration to be within a certain percentage (e.g., ±15%) of the nominal concentration, except at the LLOQ where ±20% may be acceptable biopharminternational.com. The use of the this compound internal standard helps to normalize the Ioxilan signal, leading to more accurate results by accounting for matrix effects and instrument variability google.com.
Data tables presenting precision and accuracy results would typically show the nominal concentration, the mean measured concentration, the standard deviation, the %RSD (for precision), and the percentage recovery or bias (for accuracy) at each concentration level tested.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies for Trace Analysis
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are parameters that define the sensitivity of an analytical method formulationbio.comwjarr.comchromatographyonline.com. LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision chromatographyonline.comfudschem.comagroparistech.fr. These limits are particularly important for trace analysis.
Several approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio (S/N) and methods based on the standard deviation of the response and the slope of the calibration curve wjarr.comsepscience.com. For methods using this compound, the determination of LOD and LOQ for Ioxilan would take into account the presence and response of the internal standard.
Using the standard deviation of the response () and the slope of the calibration curve (S), LOD is commonly calculated as and LOQ as sepscience.com. The standard deviation of the response can be estimated from the standard deviation of blank samples or the residual standard deviation of the regression line of the calibration curve sepscience.com.
To experimentally verify the calculated LOD and LOQ, samples are prepared at these estimated concentrations and analyzed. The LOD is confirmed if the analyte can be consistently detected, and the LOQ is confirmed if the analyte can be quantified with acceptable precision and accuracy at this concentration agroparistech.frsepscience.com. The use of this compound as an internal standard can help to improve the reliability of the signal at low concentrations, contributing to lower and more robust LOD and LOQ values.
Data for LOD and LOQ studies might include the calculated values based on statistical methods and the results of analyzing spiked samples at concentrations near the estimated limits, showing detection consistency and quantification performance (precision and accuracy).
Robustness and Ruggedness Evaluation of this compound-Based Assays
Robustness and ruggedness are measures of a method's ability to remain unaffected by small, deliberate variations in method parameters (robustness) and by variations in conditions such as different analysts, instruments, or laboratories (ruggedness) scirp.orgchromatographyonline.comresearchgate.net. Evaluating these parameters is essential to ensure the method's reliability during normal use and its transferability between laboratories scirp.orgchromatographyonline.com.
For analytical methods employing this compound, robustness studies involve introducing small variations in parameters such as mobile phase composition or flow rate (in chromatography), column temperature, or instrument settings scirp.orgchromatographyonline.comscielo.br. The effect of these variations on the method's performance, particularly on the response ratio of Ioxilan to this compound, is assessed. A robust method will show minimal changes in results despite these variations chromatographyonline.comscielo.br.
Ruggedness, sometimes considered part of intermediate precision, evaluates the method's performance under different typical operating conditions within the same laboratory or between different laboratories chromatographyonline.compfigueiredo.orgresearchgate.net. This could involve having different analysts prepare and analyze the same samples using different instruments or on different days scirp.orgscirp.org. The consistency of the results obtained under these varying conditions demonstrates the method's ruggedness.
The use of this compound as an internal standard is beneficial for robustness and ruggedness because it helps to normalize for variations that might affect both the analyte and the internal standard similarly, thus minimizing their impact on the quantitative result google.com. Studies would involve analyzing sets of samples under varied conditions and comparing the results (e.g., concentrations or response ratios) to those obtained under the standard conditions. Statistical analysis, such as evaluating the %RSD of results across different conditions, is used to demonstrate robustness and ruggedness scirp.org.
Stability of this compound in Analytical Solutions and Matrices
The stability of both the analyte (Ioxilan) and the internal standard (this compound) in various solutions and matrices over time and under different storage conditions is a critical aspect of method validation formulationbio.comwjarr.com. Ensuring the stability of this compound is essential because its signal is used to normalize the Ioxilan signal; any degradation or change in the internal standard's concentration or response over time would compromise the accuracy of the quantification.
Stability studies for this compound would typically evaluate its stability in stock solutions, working solutions, and spiked matrix samples under various conditions, including storage at different temperatures (e.g., room temperature, refrigerated, frozen) and for different durations formulationbio.com. The stability is assessed by re-analyzing the stored solutions or samples at predetermined time points and comparing the measured concentration or response of this compound to the initial measurement formulationbio.com.
Acceptance criteria for stability studies specify the maximum allowable percentage change in concentration or response over the study period. For example, the internal standard is considered stable if the measured concentration or response remains within a certain percentage (e.g., ±15%) of the initial value biopharminternational.com. These studies provide crucial information on appropriate storage conditions and the maximum holding times for solutions and samples containing this compound, ensuring the integrity of the internal standard throughout the analytical process.
Data from stability studies would show the percentage of the initial concentration or response remaining after storage under different conditions and at various time points.
Applications in Non-Clinical Sample Analysis
In non-clinical research, quantitative analysis plays a vital role across various fields, including environmental science, mechanistic studies, method development, and process monitoring in artificial systems. The complexity and variability of non-clinical matrices necessitate the use of robust analytical methods, often relying on internal standards to ensure accurate quantification of target analytes. This compound, as a deuterated analog of an iodinated contrast medium, is particularly relevant in studies involving the environmental fate or behavior of contrast agents and related chemicals.
Environmental Monitoring of Related Chemical Entities Using this compound as Tracer
The use of a deuterated internal standard like this compound is highly beneficial in such environmental monitoring programs. By adding a known amount of this compound to environmental samples at the initial stages of analysis, researchers can account for analyte losses during sample collection, storage, extraction, and clean-up procedures. wuxiapptec.comscioninstruments.com This is particularly important in complex environmental matrices where matrix effects can significantly influence ionization efficiency in mass spectrometry. epa.govwuxiapptec.com The ratio of the native Ioxilan (or a related target analyte) signal to the this compound internal standard signal can be used for accurate quantification, even with variable recoveries. scioninstruments.com
While specific studies detailing the use of this compound for tracing related chemical entities were not prominently found, the principle of using deuterated internal standards for environmental monitoring of various pollutants, including pharmaceuticals and personal care products (PPCPs) which share some characteristics with contrast media, is well-established. For example, deuterated standards have been successfully used to quantify tire tread particles and various PPCPs in environmental matrices, demonstrating their effectiveness in compensating for matrix effects and improving method reliability in complex samples like soil, sediment, and water. interreg-central.eumdpi.comnih.govmdpi.comresearchgate.net this compound could serve a similar purpose for monitoring Ioxilan and potentially its environmental transformation products, assuming the deuterated standard behaves analogously to the degradation products or the native compound.
In Vitro Mechanistic Studies of Chemical Degradation Pathways
Understanding the degradation pathways of chemical compounds in the environment or during treatment processes is crucial for assessing their persistence and the formation of potentially harmful transformation products. In vitro studies using controlled laboratory systems are often employed to elucidate these mechanisms. tdx.cat
Deuterated internal standards like this compound can play a significant role in the quantitative aspects of such degradation studies. When studying the degradation of Ioxilan, adding this compound to samples taken at different time points during an in vitro degradation experiment allows for accurate quantification of the remaining parent compound. This helps in determining degradation rates and kinetics. Furthermore, if potential degradation products are identified and their deuterated analogs are available or can be synthesized, these could also be used as internal standards to quantify the formation and subsequent transformation of these products.
The use of deuterated standards in degradation studies is a common practice to ensure the reliability of quantitative data. Studies investigating the degradation of other compounds have utilized deuterated internal standards to accurately measure the concentration of the parent compound over time and to quantify degradation products. researchgate.netdergipark.org.tr For instance, deuterated standards were used in studies examining the degradation of pharmaceuticals and other chemicals to improve the accuracy of concentration measurements in various experimental setups. core.ac.ukacs.org this compound would provide similar benefits in in vitro studies designed to understand how Ioxilan breaks down under specific conditions (e.g., photolysis, biodegradation, chemical oxidation).
Analytical Method Transferability and Inter-Laboratory Harmonization Studies
Ensuring the transferability and harmonization of analytical methods between different laboratories is critical for collaborative research, regulatory compliance, and consistent monitoring efforts. Method transfer studies assess whether a method developed and validated in one laboratory can be successfully implemented and yield comparable results in another laboratory. iabs.orgroutledge.comlabmanager.commedfilesgroup.com
Deuterated internal standards like this compound are invaluable tools in analytical method transfer and inter-laboratory harmonization studies for quantitative methods. By incorporating this compound into the method protocol, both the sending and receiving laboratories can use it to normalize their analytical responses. wuxiapptec.comscioninstruments.com This helps to identify variations in method performance between laboratories that are not due to differences in sample composition but rather to factors such as instrument calibration, operator technique, or minor differences in reagents or sample preparation.
Comparing the analyte-to-internal standard response ratios obtained by different laboratories provides a more reliable basis for evaluating method comparability than comparing absolute analyte responses. scioninstruments.com Successful method transfer is often demonstrated by showing that the results obtained by the receiving laboratory using the internal standard normalization are within pre-defined acceptance criteria relative to the sending laboratory's results. iabs.orgmedfilesgroup.com This approach is widely recommended in guidelines for analytical method transfer. routledge.comlabmanager.comeuropa.eu The use of this compound in a method for quantifying Ioxilan or related compounds would therefore be a standard practice to facilitate its transfer and ensure harmonization between laboratories involved in monitoring or research activities.
Quantitative Analysis of Chemical Processes in Artificial Systems
Artificial systems, such as laboratory-scale reactors, microcosms, or simulated environmental setups, are frequently used in non-clinical research to study specific chemical processes, including transformation, transport, and partitioning. Accurate quantification of chemicals within these systems is essential for developing models, determining mass balances, and understanding process kinetics.
The application of this compound as an internal standard in the quantitative analysis of chemical processes in artificial systems mirrors its use in environmental monitoring and degradation studies. When analyzing samples from these controlled systems, the addition of a known quantity of this compound allows researchers to accurately determine the concentration of Ioxilan or related target analytes present. This is crucial for tracking the behavior of the compound within the system over time.
Theoretical and Computational Studies Involving Deuterated Analogs
Quantum Chemical Calculations on Deuterium (B1214612) Isotope Effects in Molecular Systems
Quantum chemical calculations are fundamental in studying deuterium isotope effects. These calculations can determine the changes in zero-point vibrational energies upon isotopic substitution, which are the primary origin of kinetic and equilibrium isotope effects nih.govacs.org. By calculating vibrational frequencies and thermodynamic properties, researchers can predict how deuteration affects reaction rates and equilibrium constants. For instance, density functional theory (DFT) has been used to compute deuterium isotope effects on the acidity constants of organic compounds, showing that the dominant contribution is often due to the difference in zero-point energy between the isotopologues nih.gov.
Quantum chemical methods can also be used to investigate the influence of deuterium on molecular geometry and bonding. Studies have shown that C-D bonds are slightly shorter and have smaller vibrational amplitudes compared to C-H bonds due to the heavier mass of deuterium researchgate.net. This "Ubbelohde effect" can influence hydrogen bonding interactions, as suggested in a study on the increased binding affinity of deuterated histamine (B1213489) for its H2 receptor, supported by quantum-chemical calculations nih.govmdpi.com.
While specific quantum chemical calculations on Ioxilan-d4 are not detailed in the search results, these methods could be applied to:
Calculate the vibrational frequencies of Ioxilan and this compound to understand the changes in zero-point energies.
Investigate the effect of deuteration on the electronic structure and charge distribution within the Ioxilan molecule.
Model potential hydrogen bonding interactions involving the hydroxyl and amide groups in this compound and how they differ from Ioxilan.
Molecular Modeling and Simulation of Deuterated Species Interactions (e.g., solvent interactions, chromatographic behavior)
Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, are valuable for studying the behavior of deuterated molecules in various environments, including their interactions with solvents and their chromatographic behavior acs.org. These simulations can provide insights into the dynamic properties of molecules, their solvation shells, and their diffusion rates.
For deuterated compounds, MD simulations can help understand how the subtle differences in mass and vibrational modes affect intermolecular interactions, such as van der Waals forces and hydrogen bonding, with solvent molecules mdpi.com. This is particularly relevant for a water-soluble compound like this compound.
Computational modeling has also been applied to understand deuterium isotope effects in chromatography. Studies using molecular mechanics calculations have investigated the retention behavior of deuterated compounds on stationary phases, showing that differences in binding interaction energies between deuterated and nondeuterated analytes and the stationary phase can explain observed chromatographic separations researchgate.netoup.com. For example, in reversed-phase HPLC, deuterated isomers may elute earlier than their nondeuterated counterparts, indicating weaker interactions with the stationary phase oup.com. Gas chromatography-mass spectrometry (GC-MS) studies also show that deuterated analytes typically have shorter retention times than their protiated analogs, an effect attributed to attenuated interaction with the stationary phase nih.gov.
Applying these techniques to this compound could involve:
MD simulations to study the hydration of this compound and compare its solvent interactions to those of Ioxilan.
Computational modeling of the interaction of this compound with different chromatographic stationary phases to predict its retention behavior.
Prediction and Elucidation of Spectroscopic Properties of this compound
Computational methods are essential for predicting and interpreting the spectroscopic properties of molecules, including deuterated species mdpi.comrsc.org. Techniques like quantum chemical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and mass fragmentation patterns, aiding in the identification and characterization of deuterated compounds like this compound.
Deuterium substitution significantly impacts NMR spectra, particularly proton (¹H) NMR, where the signal for the deuterated position disappears. It also affects the chemical shifts of nearby nuclei (deuterium isotope effects on chemical shifts) and coupling constants irb.hr. ¹³C NMR shifts can also be affected by deuterium substitution, providing conformational information irb.hr. Computational methods can predict these isotope effects on chemical shifts acs.orgmdpi.com.
Vibrational spectroscopy (IR and Raman) is also sensitive to isotopic substitution, as the vibrational frequencies depend on the masses of the atoms involved. Computational calculations can predict the shifts in vibrational modes upon deuteration, which can be used to confirm the successful incorporation of deuterium into the molecule aanda.org.
Mass spectrometry is a key technique for analyzing deuterated compounds, and computational approaches can help predict fragmentation pathways and the resulting mass-to-charge ratios of fragments researchgate.net. This is crucial for using this compound as an internal standard in quantitative analysis by LC-MS medchemexpress.com.
For this compound, computational spectroscopy could be used to:
Predict the ¹H and ¹³C NMR spectra, including deuterium isotope effects on chemical shifts.
Calculate the IR and Raman spectra to identify characteristic vibrational modes affected by deuteration.
Model potential fragmentation pathways in mass spectrometry to assist in its detection and quantification.
Computational Approaches for Predicting Deuterium Exchange Mechanisms
Computational methods are increasingly used to study and predict hydrogen-deuterium exchange (HDX) mechanisms pharmainfo.infrontiersin.orgacs.org. HDX is a valuable technique for probing molecular structure, dynamics, and interactions, particularly in proteins pharmainfo.infrontiersin.orgacs.orgnsf.govacs.orgpnas.org. While the search results primarily discuss HDX in the context of proteins, the underlying computational principles can be applied to smaller organic molecules as well.
Computational approaches can model the accessibility of exchangeable hydrogen atoms to the solvent and the local environment, which influences the exchange rate frontiersin.orgpnas.org. They can also simulate the transition states and energy barriers for the exchange process, providing insights into the exchange mechanism pharmainfo.in.
For this compound, understanding potential back-exchange of deuterium with protons from the solvent is important, especially in analytical applications. Computational methods could be used to:
Predict the lability of deuterium atoms at different positions in this compound in various solvent conditions.
Model the mechanism and kinetics of deuterium back-exchange.
These theoretical and computational studies, while not always specifically focused on this compound in the provided search results, demonstrate the broad applicability of these methods to understanding the properties and behavior of deuterated organic molecules. These approaches are invaluable for the research and development of deuterated analogs, aiding in their characterization, the prediction of their behavior in different environments, and the understanding of isotope effects.
Future Directions in Deuterated Compound Research and Ioxilan D4 Specific Advancements
Innovations in High-Throughput Deuterium (B1214612) Labeling Technologies
The efficient and cost-effective synthesis of deuterated compounds remains a key area of research. Innovations in high-throughput deuterium labeling technologies are crucial for expanding the accessibility and application of these materials. Recent advancements include the development of novel catalytic systems and methodologies that facilitate rapid and selective deuterium incorporation. Metal-catalyzed hydrogen-deuterium exchange (H/D exchange) reactions, often utilizing catalysts like palladium or platinum, are widely employed for introducing deuterium into various organic molecules resolvemass.casimsonpharma.comresearchgate.net. The use of deuterated solvents, such as deuterium oxide (D₂O), or deuterium gas (D₂) as the deuterium source is common resolvemass.camdpi.com.
Flow chemistry techniques are emerging as a potential alternative to traditional batch processes for large-scale synthesis of deuterated molecules, offering advantages in efficiency, production capacity, and control over reaction parameters ansto.gov.au. These methods can potentially improve selectivity and minimize decomposition by allowing for more precise control of reaction time and temperature ansto.gov.au. Radical deuteration technologies are also seeing rapid growth, providing diverse and often mild strategies for deuterium atom installation researchgate.net. These technological innovations aim to make the deuteration process faster, more efficient, and applicable to a wider range of complex molecules. While specific high-throughput labeling methods for Ioxilan-d4 are not detailed in the available literature, the general progress in this field could potentially enable more efficient synthesis of such deuterated contrast agents in the future.
Development of Novel Analytical Platforms for Enhanced Stable Isotope Tracer Detection
Stable isotope tracers, including deuterated compounds, are invaluable tools for studying metabolic pathways, reaction mechanisms, and pharmacokinetics simsonpharma.comnih.govfrontiersin.orgmdpi.com. The development of novel analytical platforms with enhanced sensitivity and resolution is critical for effectively utilizing these tracers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for detecting and quantifying stable isotope-labeled compounds simsonpharma.comnih.govfrontiersin.orgmdpi.comacs.orgwiseguyreports.com.
Advances in MS, such as high-resolution mass spectrometry (HRMS), offer high sensitivity and the ability to detect and identify numerous metabolites in complex biological samples mdpi.com. Coupling MS with separation techniques like liquid chromatography (LC) or gas chromatography (GC) further enhances its capabilities for analyzing stable isotope tracers nih.govmdpi.comacs.org. NMR spectroscopy provides detailed structural information and can differentiate between hydrogen and deuterium atoms simsonpharma.comwiseguyreports.com. Novel software tools and workflows are also being developed to assist in the untargeted detection and analysis of isotopically labeled compounds in complex datasets generated by MS and NMR acs.orgnih.gov. These analytical advancements enable more precise tracking of labeled atoms through biological systems and chemical processes. As a deuterated analog, this compound could potentially serve as a stable isotope tracer in studies investigating the distribution, metabolism, or excretion of Ioxilan, leveraging these enhanced analytical capabilities, although specific research using this compound in this manner was not found.
Expansion of Deuterated Analog Applications in Materials Science and Chemical Engineering
Deuterated analogs are finding increasing applications beyond pharmaceuticals and analytical chemistry, extending into materials science and chemical engineering. The substitution of hydrogen with deuterium can influence the structural, electronic, magnetic, and optical properties of materials rsc.org. In materials science, deuteration has been shown to affect the phase transition temperatures in ferroelectric materials and reduce non-radiative transitions in luminescent materials, enhancing their performance rsc.org. Deuterated polymers are utilized in neutron scattering studies, drug delivery systems, and as standards for analytical instrumentation resolvemass.ca. Deuterated organic molecules are also being explored for use in optoelectronic devices, where deuteration can improve stability and device lifetime mdpi.com.
In chemical engineering, deuterated compounds can be employed to study reaction mechanisms and optimize industrial processes. The unique properties conferred by deuteration make these analogs valuable for developing advanced materials with tailored properties and for gaining deeper insights into chemical transformations. While the primary application of Ioxilan is as a contrast agent in medical imaging wikipedia.orgpatsnap.com, the broader trend of expanding deuterated analog applications suggests potential, albeit currently unexplored in the provided literature, for deuterated contrast agents or their derivatives in novel material formulations or chemical processes where the isotopic effect could offer an advantage.
Emerging Challenges in Isotope Enrichment Efficiency and Cost-Effectiveness
Despite the growing demand and expanding applications of deuterated compounds, significant challenges remain regarding isotope enrichment efficiency and cost-effectiveness. Traditional isotope separation methods, such as gaseous diffusion, are energy-intensive and can generate waste streams sustainability-directory.comsustainability-directory.com. While newer techniques like laser isotope separation hold promise for higher efficiency and lower waste, they still face hurdles in terms of scalability and initial investment costs sustainability-directory.comrsc.org.
Q & A
Q. What are the standard analytical techniques for characterizing Ioxilan-d4’s purity and isotopic enrichment?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm molecular structure and deuterium incorporation by comparing peak splitting patterns with non-deuterated analogs .
- Employ high-resolution mass spectrometry (HRMS) to verify isotopic enrichment ratios, ensuring instrument calibration with certified reference standards .
- Apply high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection to assess purity, using chromatographic conditions optimized for polar contrast agents .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
Methodological Answer:
- Conduct pH-dependent stability studies (e.g., pH 1–9) at 37°C, sampling at intervals (0h, 24h, 48h) and analyzing degradation via LC-MS/MS .
- Include temperature-controlled kinetic assays to model in vivo conditions, using Arrhenius plots to extrapolate shelf-life data .
- Validate results with isotopic tracer methods to distinguish degradation products from endogenous metabolites .
Q. What statistical methods are appropriate for quantifying isotopic ratios in this compound studies?
Methodological Answer:
- Use multivariate regression models to correct for natural abundance contributions in mass spectrometry data .
- Apply error-propagation analysis to account for instrument variability in deuterium quantification, ensuring confidence intervals are reported for all ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts in this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations to model solvent effects and compare predicted vs. experimental shifts .
- Validate assignments using 2D correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC) to rule out spin-spin coupling artifacts .
- Cross-reference with solid-state NMR to assess crystallographic influences on chemical shifts .
Q. What methodologies enable cross-validation of mass spectrometry data across different ionization techniques for this compound?
Methodological Answer:
- Compare electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) datasets, normalizing intensities using deuterated internal standards .
- Conduct collision-induced dissociation (CID) experiments to confirm fragmentation patterns are consistent across platforms .
- Use principal component analysis (PCA) to identify platform-specific biases in isotopic distribution data .
Q. How can synthesis protocols for this compound be optimized to address low deuterium incorporation?
Methodological Answer:
- Screen deuterium exchange catalysts (e.g., Pd/C, Raney nickel) under varying pressures and temperatures to maximize D/H substitution .
- Implement flow chemistry systems for precise control of reaction kinetics and intermediate quenching .
- Validate purity at each step using isotope ratio mass spectrometry (IRMS) to isolate stages with suboptimal deuteration .
Q. What strategies reconcile conflicting pharmacokinetic data from different bioanalytical assays?
Methodological Answer:
- Perform cross-laboratory validation using harmonized protocols for plasma protein binding and tissue distribution studies .
- Apply compartmental modeling to distinguish assay-specific detection limits from true pharmacokinetic variability .
- Use Bayesian meta-analysis to integrate heterogeneous datasets and quantify uncertainty .
Q. How can predictive models for this compound’s behavior in complex biological matrices be developed?
Methodological Answer:
- Combine molecular dynamics simulations with experimental surface plasmon resonance (SPR) data to predict protein-binding affinities .
- Train machine learning algorithms on multi-omics datasets (e.g., metabolomic, proteomic) to identify biomarkers of contrast agent clearance .
- Validate models using ex vivo tissue explants to simulate in vivo interactions .
Methodological Frameworks & Best Practices
- For experimental design , adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while maintaining practicality .
- For data contradictions , employ iterative hypothesis-testing and document all negative results to avoid confirmation bias .
- For reproducibility , follow Beilstein Journal guidelines for detailed experimental protocols and compound characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
